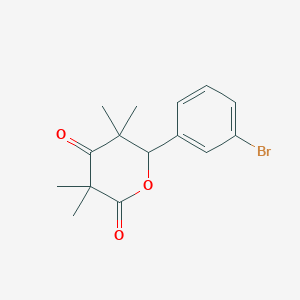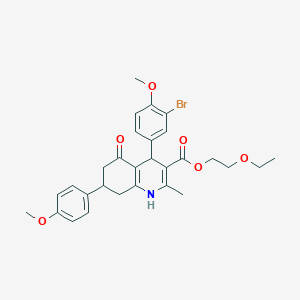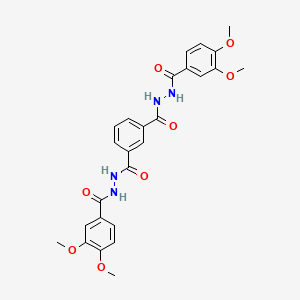![molecular formula C13H19ClOS B4980023 1-chloro-4-[4-(isopropylthio)butoxy]benzene](/img/structure/B4980023.png)
1-chloro-4-[4-(isopropylthio)butoxy]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-chloro-4-[4-(isopropylthio)butoxy]benzene is a chemical compound that belongs to the family of benzene derivatives. This compound is also known as 4-(isopropylthio)phenyl chlorobutyl ether. It has a molecular formula of C14H21ClOS and a molecular weight of 276.83 g/mol. This compound is widely used in scientific research applications due to its unique properties.
Mécanisme D'action
The mechanism of action of 1-chloro-4-[4-(isopropylthio)butoxy]benzene is not fully understood. However, it is believed that this compound inhibits the activity of protein tyrosine phosphatases by binding to the active site of the enzyme. This leads to the inhibition of the dephosphorylation of tyrosine residues on proteins, which is an important step in many cellular processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-chloro-4-[4-(isopropylthio)butoxy]benzene are not well studied. However, it has been shown to be effective in inhibiting the activity of certain phosphatases that are involved in various cellular processes. This suggests that this compound may have potential therapeutic applications in the treatment of diseases that are associated with abnormal phosphatase activity.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-chloro-4-[4-(isopropylthio)butoxy]benzene in lab experiments are its high purity and availability. This compound is commercially available and can be easily synthesized in the lab. However, the limitations of using this compound are its potential toxicity and the lack of information on its biochemical and physiological effects.
Orientations Futures
There are several future directions for research on 1-chloro-4-[4-(isopropylthio)butoxy]benzene. One area of research could be the identification of new inhibitors of protein tyrosine phosphatases that are more potent and selective than this compound. Another area of research could be the study of the biochemical and physiological effects of this compound to identify potential therapeutic applications. Finally, the development of new synthetic methods for the preparation of this compound could also be an area of future research.
Méthodes De Synthèse
The synthesis of 1-chloro-4-[4-(isopropylthio)butoxy]benzene involves the reaction of 4-(isopropylthio)phenol with 1-chloro-4-bromobutane in the presence of a base such as potassium carbonate. The reaction takes place at room temperature and the product is obtained after purification using column chromatography.
Applications De Recherche Scientifique
1-chloro-4-[4-(isopropylthio)butoxy]benzene is widely used in scientific research applications. It is used as a reagent in the synthesis of various organic compounds. This compound is also used as a starting material in the synthesis of inhibitors of protein tyrosine phosphatases. It has been shown to be effective in inhibiting the activity of certain phosphatases that are involved in various cellular processes.
Propriétés
IUPAC Name |
1-chloro-4-(4-propan-2-ylsulfanylbutoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClOS/c1-11(2)16-10-4-3-9-15-13-7-5-12(14)6-8-13/h5-8,11H,3-4,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIIRPPDOKDTNNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SCCCCOC1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-({3-[4-(2-fluorophenyl)piperazin-1-yl]piperidin-1-yl}carbonyl)-4,5,6,7-tetrahydro-2,1-benzisoxazole](/img/structure/B4979956.png)

![11-(2,5-difluorobenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B4979969.png)
![(4-{(chloromethyl)[4-(dimethylamino)phenyl]phosphoryl}phenyl)dimethylamine](/img/structure/B4979975.png)

![4-[3-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-1-phenyl-3,5-pyrazolidinedione](/img/structure/B4979983.png)


![5-methoxy-2-[(3-methoxyphenoxy)methyl]-1H-benzimidazole](/img/structure/B4980021.png)
![2-[(2-methoxy-4-methylphenoxy)methyl]-4-(1-pyrrolidinylcarbonyl)-1,3-oxazole](/img/structure/B4980030.png)
![2,2'-tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis(N,N-dimethylacetamide)](/img/structure/B4980031.png)
![2,4-dichloro-N-[2-(phenylthio)phenyl]benzamide](/img/structure/B4980038.png)
